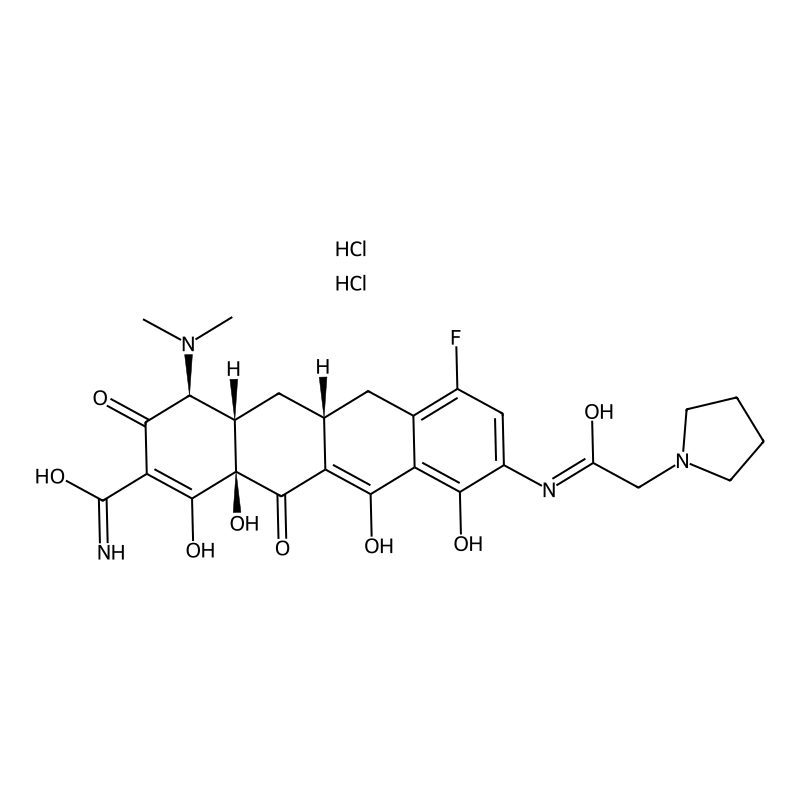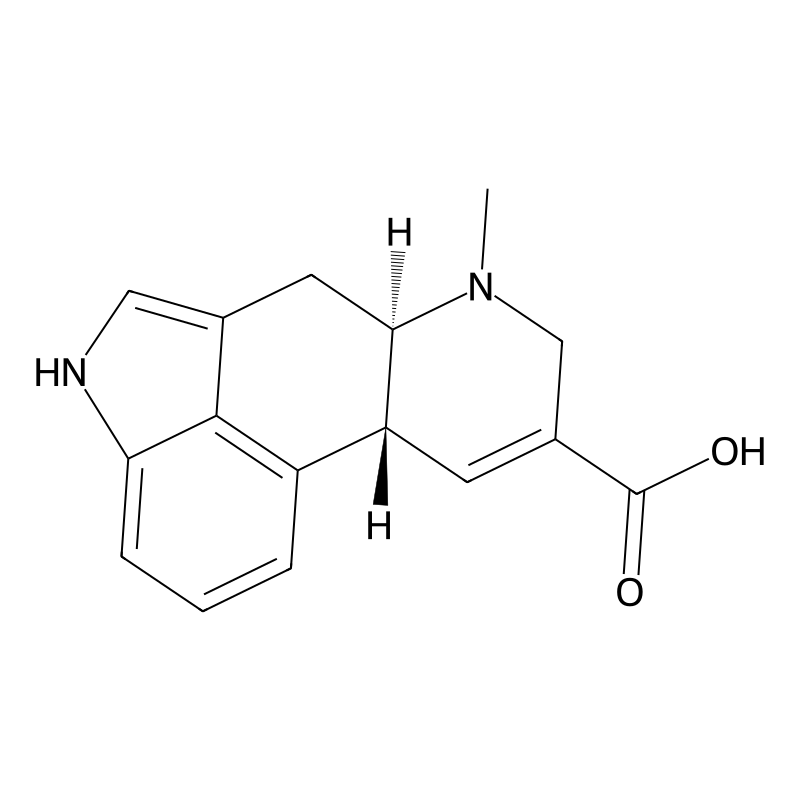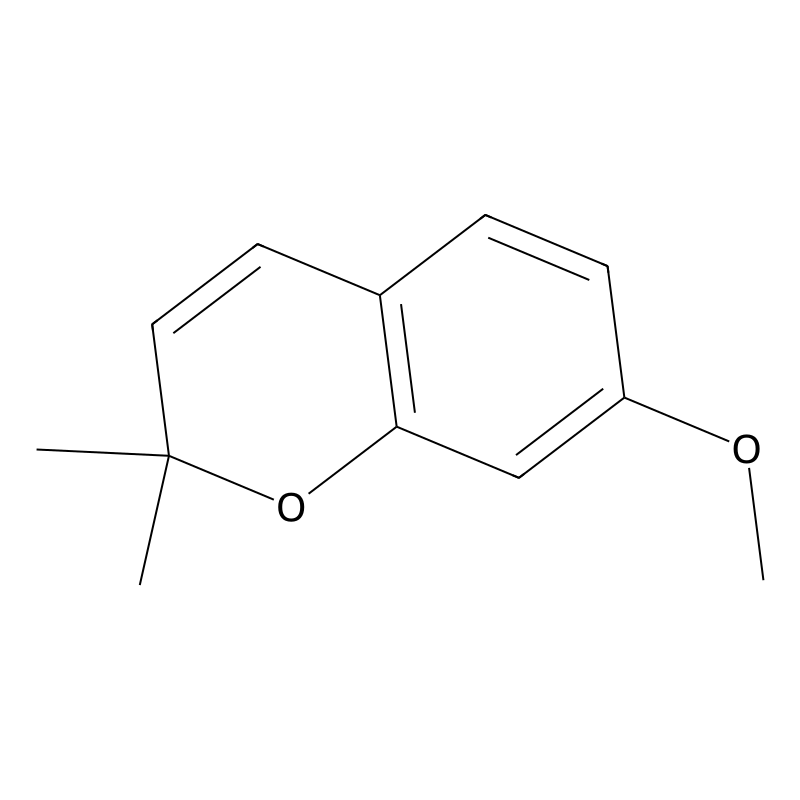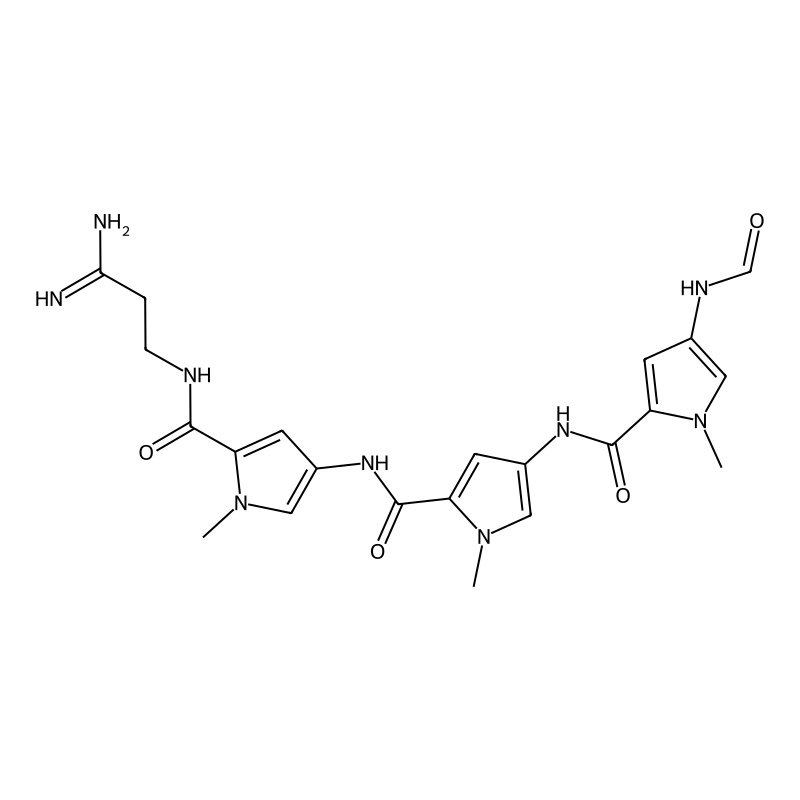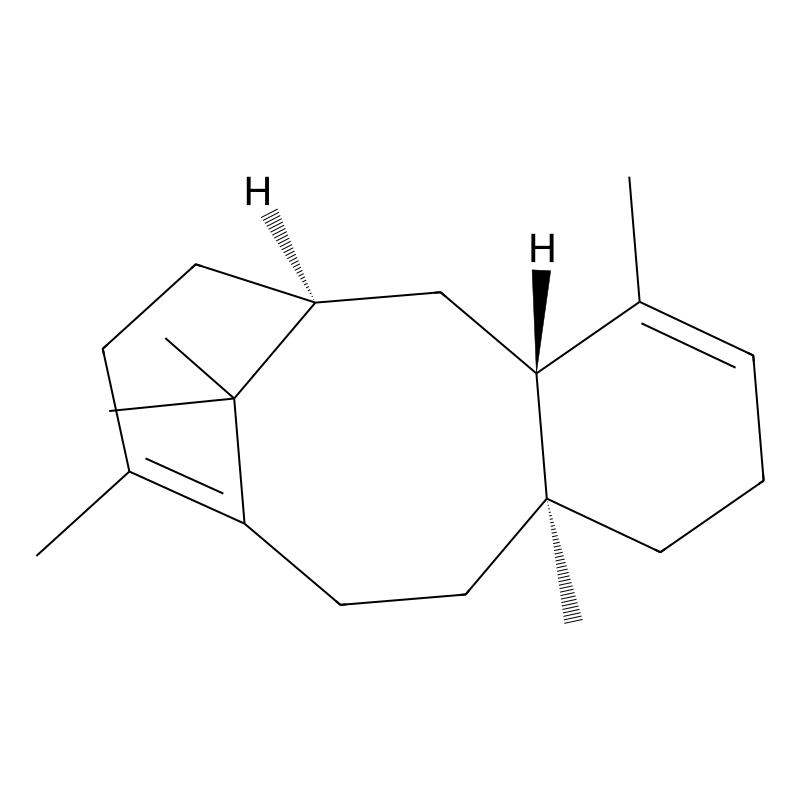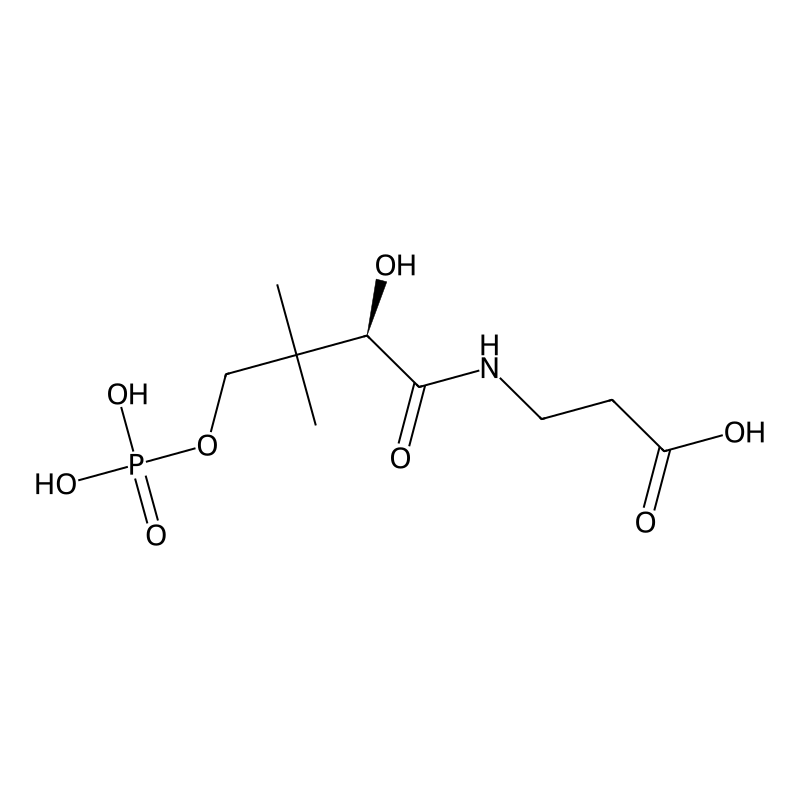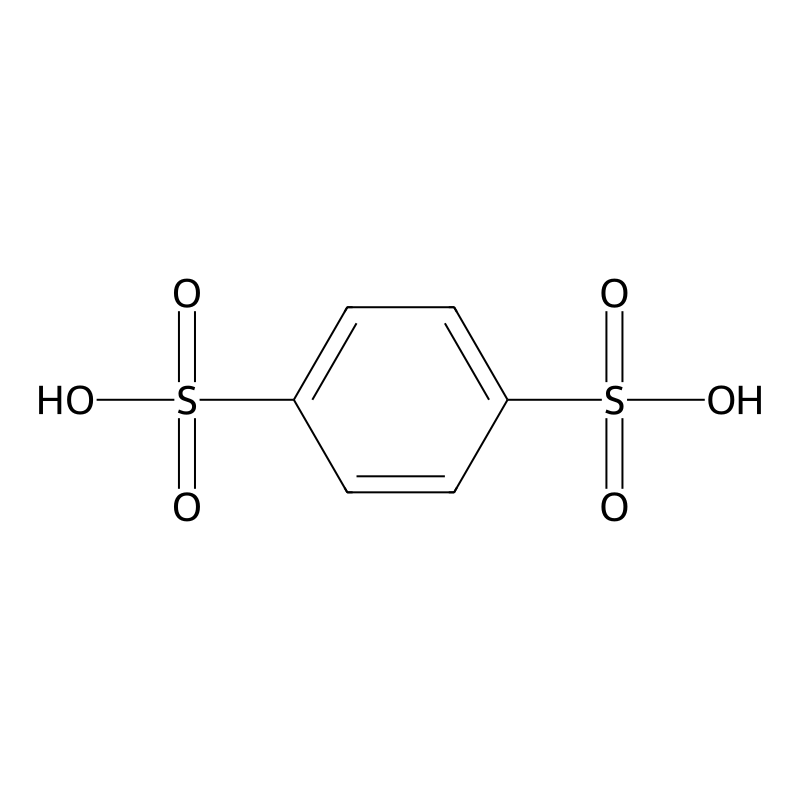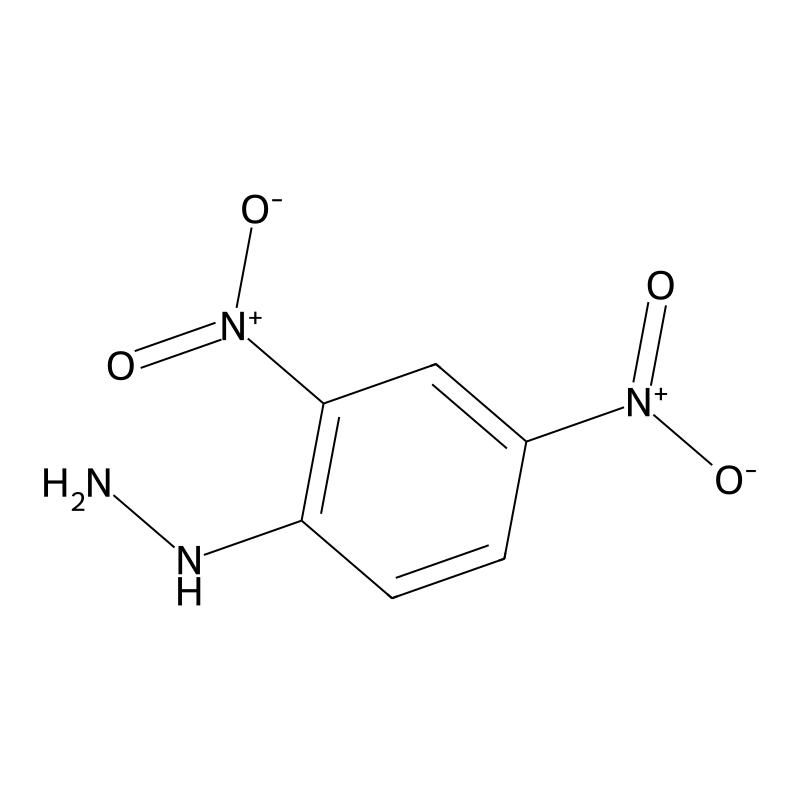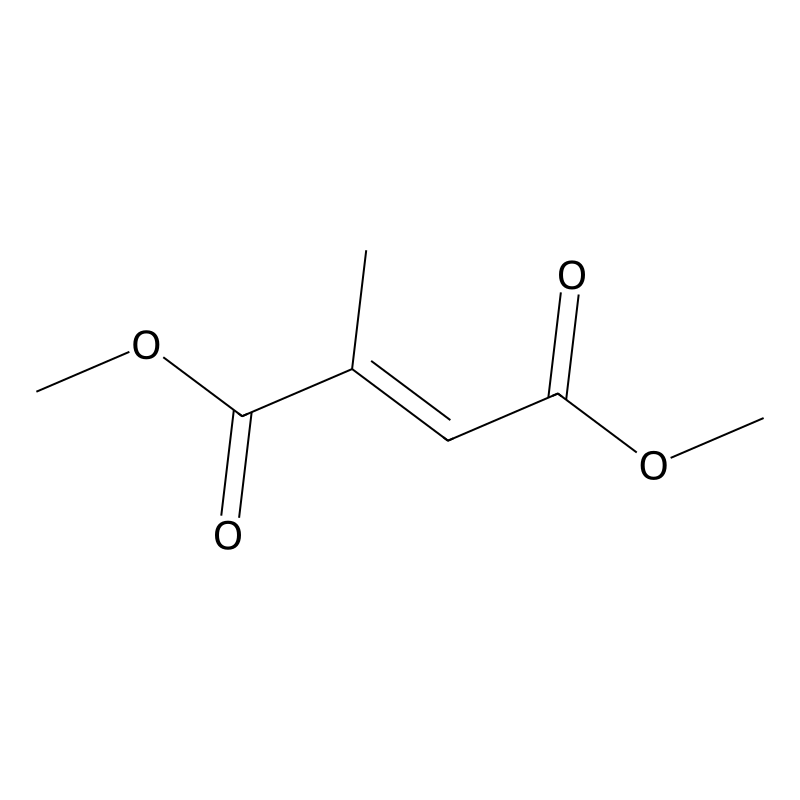Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)-, (2S)-
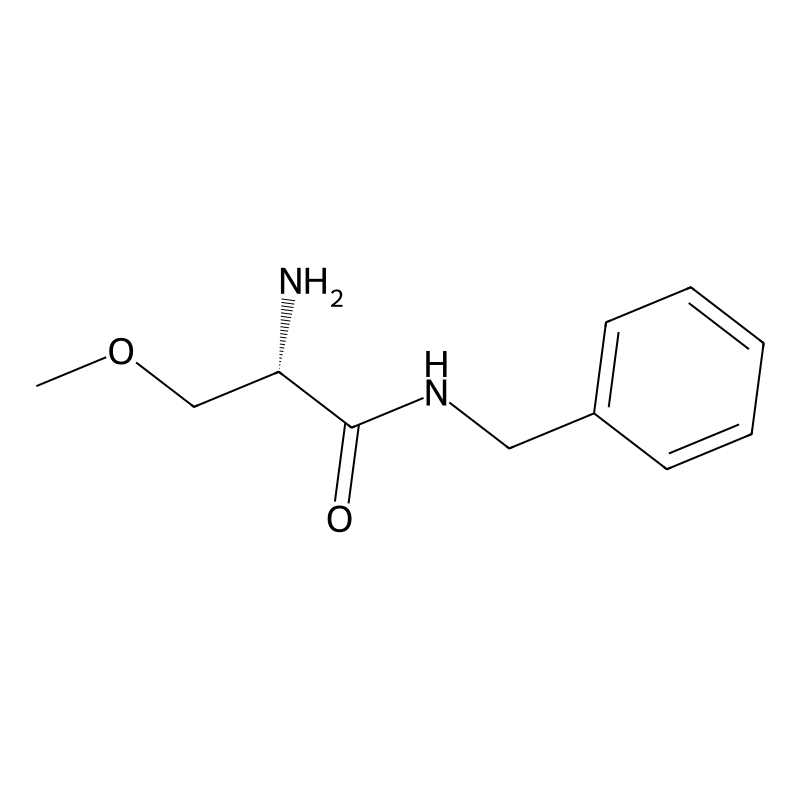
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(2S)-2-amino-3-methoxy-N-(phenylmethyl)propanamide, also known as (2S)-lacosamide impurity D or SPM 6912, is a derivative of propanoic acid (propanamide). Limited information is available regarding its origin or specific significance in scientific research []. However, its structure suggests potential applications as a chiral intermediate or building block in organic synthesis.
Molecular Structure Analysis
The key features of the molecule include (refer to resources for chemical structure depictions []):
- Central Propane Chain: A three-carbon chain forms the backbone.
- Carboxamide Group (CONH2): A carbonyl group (C=O) is linked to a nitrogen atom (NH2), forming the amide functional group.
- Substituted Carbons: The second carbon (2S) has an amino group (NH2) and a methoxy group (OCH3) attached. The terminal carbon (3) has a N-phenylmethyl group (CH2-C6H5), where a phenyl ring (C6H5) is connected through a methylene bridge (CH2) to the nitrogen of the amide group.
- Chirality: The (2S) designation indicates the molecule has a stereocenter at the second carbon. This means there are two non-superimposable mirror images of the molecule, with potential differences in biological activity.
Chemical Reactions Analysis
- Hydrolysis: The amide bond can be broken down by water (hydrolysis) under acidic or basic conditions, releasing propanoic acid, benzylamine, and methanol.
- Esterification: The methoxy group could potentially react with an alcohol under acidic conditions to form an ester.
- Reductive Amination: The carbonyl group might undergo reductive amination to form a secondary amine.
(2S)-2-Amino-3-methoxy-N-(phenylmethyl)propanamide is a chiral molecule, meaning it exists in two mirror-image forms called enantiomers. One of these enantiomers, specifically the (R)-enantiomer, is the active ingredient in the antiepileptic drug lacosamide (WO2011158194A1: ). However, the (2S)-enantiomer has also received attention in scientific research for several reasons:
Precursor for Lacosamide Synthesis
(2S)-2-Amino-3-methoxy-N-(phenylmethyl)propanamide can be a useful intermediate in the synthesis of lacosamide. Researchers have explored enzymatic methods for separating the (R)-enantiomer from a racemic mixture (containing both enantiomers) of this compound. This allows for the isolation of the desired form for lacosamide production (WO2011158194A1: , US20130095535A1: ).
Potential Biological Activity
While the (R)-enantiomer is the active component of lacosamide, some research suggests the (2S)-enantiomer may have its own biological properties. However, more research is needed to understand any potential therapeutic applications of the (2S) form (GSRS: ).
